molecular formula C13H10Cl2N2O4S B2421664 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid CAS No. 1384795-22-5

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid

Cat. No. B2421664
CAS RN: 1384795-22-5
M. Wt: 361.19
InChI Key: CHJVWUYJFHTVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied in the field of immunology. It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of many cytokines and growth factors. CP-690,550 has shown promise as a therapeutic agent for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid selectively inhibits JAK3, one of the four JAK enzymes involved in cytokine signaling. JAK3 is primarily expressed in immune cells, and its inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-2, -4, -7, -9, -15, and -21. This results in decreased activation and proliferation of immune cells, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical and clinical studies, with few adverse effects reported. Its primary biochemical effect is the inhibition of JAK3 activity, leading to reduced cytokine production and immune cell activation. Physiologically, this compound has been shown to reduce inflammation and improve disease symptoms in animal models and human patients with autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has several advantages for laboratory experiments, including its high potency and selectivity for JAK3 inhibition, as well as its well-characterized mechanism of action. However, its use in experiments may be limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has shown promise as a therapeutic agent for a variety of autoimmune diseases, and future research is needed to further understand its efficacy and safety in these conditions. Additionally, there is potential for this compound to be used in combination with other immunomodulatory agents to improve treatment outcomes. Further research is also needed to explore the potential use of JAK inhibitors in other disease states, such as cancer and viral infections.

Synthesis Methods

The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with 6-chloro-5-methylpyridine-3-amine to form a nitro intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with sulfonamide to form the final product. The synthesis of this compound has been optimized over the years, resulting in higher yields and purity.

Scientific Research Applications

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been extensively studied in preclinical and clinical trials for its potential use as a therapeutic agent for autoimmune diseases. It has shown efficacy in reducing inflammation and improving disease symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, this compound has demonstrated significant improvements in disease activity and patient-reported outcomes in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-chloro-4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-7-4-9(6-16-12(7)15)22(20,21)17-8-2-3-10(13(18)19)11(14)5-8/h2-6,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVWUYJFHTVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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